molecular formula C4H12N2 B050034 N,N-Dimethylethylenediamine CAS No. 108-00-9

N,N-Dimethylethylenediamine

Cat. No. B050034
CAS RN: 108-00-9
M. Wt: 88.15 g/mol
InChI Key: DILRJUIACXKSQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethylethylenediamine complexes can be achieved through various methods. For instance, a cis-dioxomolybdenum(VI) complex was synthesized using N,N-Dimethylethylenediamine as a ligand, and its structure was characterized by NMR, infrared, and electronic spectra . Similarly, cobalt(III) complexes were prepared, and their geometrical configurations were determined through spectroscopic methods . Additionally, the compound has been used in the electrochemical and chemical synthesis of sulfonamide derivatives, showcasing its reactivity and utility in organic synthesis . The reaction with sulfur and formaldehyde has also been reported to produce novel derivatives . Furthermore, a long-chain acyclic phosphazene was obtained via a Staudinger reaction involving N,N-Dimethylethylenediamine .

Molecular Structure Analysis

The molecular structure of N,N-Dimethylethylenediamine complexes has been extensively studied using X-ray crystallography and spectroscopic techniques. The cis-dioxomolybdenum(VI) complex exhibits a distorted octahedral geometry with an N2O4 coordination environment . In the case of cobalt(III) complexes, the molecular geometry was confirmed to be influenced by steric effects, as demonstrated by molecular mechanics models . The compound's ability to form stable complexes with various geometries is further highlighted by its use in the synthesis of heterometallic Cu(II)/Cr(III) complexes .

Chemical Reactions Analysis

N,N-Dimethylethylenediamine participates in a variety of chemical reactions, forming complexes with different metals and undergoing transformations to produce novel compounds. The reactions with cyclic phosphonitrilic halides, for example, lead to the formation of spiro halogenophosphonitrilic imidazolidines and polymeric materials . The compound's reactivity is also demonstrated in the regioselective ring opening of activated dimethylaziridines, resulting in N,N'-substituted 1,1-dimethylethylenediamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethylethylenediamine complexes are diverse and depend on the nature of the metal and the ligands involved. The cobalt(III) complexes containing N,N-Dimethylethylenediamine were characterized by their absorption and circular dichroism spectra, which were compared with those of related complexes . The electrochemical synthesis of sulfonamide derivatives highlights the compound's ability to undergo redox reactions . The stability constants and crystal structures of dimethyltin(IV) complexes with N,N-Dimethylethylenediamine derivatives were investigated, revealing the influence of bound ligands on the geometry of the tin complexes .

Scientific Research Applications

  • Catalysis in Organic Synthesis : It serves as a catalyst in the synthesis of benzimidazoles and for amidation of aryl halides, as demonstrated in studies by Deng et al. (2009) and Yao et al. (2010). These processes are significant in organic chemistry for creating complex molecules and pharmaceuticals (Deng et al., 2009) (Yao et al., 2010).

  • Pharmaceutical Applications : It is a key component in antihistamine drugs, as reported by Lee et al. (1947) and Feinberg (1946), indicating its role in allergy and histamine-related treatment (Lee et al., 1947) (Feinberg, 1946).

  • Chemosensor Development : Ambrosi et al. (2016) explored its use in developing chemosensors for detecting metal ions like Zn(II) and Cd(II), critical in environmental monitoring and analysis (Ambrosi et al., 2016).

  • Photochemical Reactions : Wang (2002) investigated its role in photochemical reactions with [60]fullerene, demonstrating its potential in creating novel organic compounds (Wang, 2002).

  • Complex Formation in Inorganic Chemistry : Studies by Chivers et al. (1972) and Nikitina et al. (2009) showed its importance in forming complexes with phosphonitrilic halides and Cu(II)/Cr(III), highlighting its relevance in inorganic and coordination chemistry (Chivers et al., 1972) (Nikitina et al., 2009).

  • Spectroscopic Studies : Segal' et al. (1961) and Comuzzi et al. (2002) utilized N,N-Dimethylethylenediamine in infrared spectroscopy and in studying Co(II) complexes, respectively, underlining its utility in analytical chemistry (Segal' et al., 1961) (Comuzzi et al., 2002).

Safety And Hazards

N,N’-Dimethylethylenediamine is a flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

N,N’-Dimethylethylenediamine has been used in recent green synthetic approaches toward Ullmann reaction . There is still tremendous scope in this field to look for recyclable catalysts, mild conditions, and substrate scope .

properties

IUPAC Name

N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILRJUIACXKSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059357
Record name N,N-Dimethylethylenediamine
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N-Dimethylethylenediamine

CAS RN

108-00-9
Record name N,N-Dimethylethylenediamine
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Record name N,N-Dimethylethylenediamine
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Record name N,N-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1-dimethyl-
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Record name N,N-Dimethylethylenediamine
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Record name 2-aminoethyldimethylamine
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Record name N,N-DIMETHYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,980
Citations
TM McDonald, DM D'Alessandro, R Krishna… - Chemical …, 2011 - pubs.rsc.org
High capacity, high selectivity, and low-cost regeneration conditions are the most important criteria by which new adsorbents for post-combustion carbon dioxide capture will be judged. …
Number of citations: 544 pubs.rsc.org
VM Nikitina, OV Nesterova, VN Kokozay… - Polyhedron, 2009 - Elsevier
Four new heterometallic Cu(II)/Cr(III) complexes with N,N-dimethylethylenediamine (dmen) and its novel Schiff-base derivatives, N′-[(1Z)-3-amino-1,3-dimethylbutylidene]-N,N-…
Number of citations: 24 www.sciencedirect.com
OZ Yeşilel, H İçbudak, H Ölmez… - Synthesis and reactivity …, 2003 - Taylor & Francis
The mixed‐ligand saccharin (Hsac) complexes of Co(II), Ni(II) and Cu(II) with N,N′‐dimethylethylenediamine (dmen), and N,N‐dimethylethylenediamine (ndmen) (Figure 1 ) were …
Number of citations: 24 www.tandfonline.com
H Icbudak, A Uyanik, A Bulut, C Arici… - Zeitschrift für …, 2007 - degruyter.com
The complex [Cu(C 4 H 12 N 2 ) 2 (H 2 O) 2 ] 2+ [(C 4 H 4 NO 4 S) – ] 2 , which is the first structurally characterized complex with acesulfamate as the counter anion, has been …
Number of citations: 16 www.degruyter.com
BL Lucht, DB Collum - Journal of the American Chemical Society, 1996 - ACS Publications
The high basicity of many organolithium species requires that alcohols, amines, and other protic functionalities within substrates and additives be masked by protection, peralkylation, or …
Number of citations: 58 pubs.acs.org
TJ Kistenmacher, DJ Szalda, CC Chiang… - Inorganic …, 1978 - ACS Publications
(/V-Salicylidene-A", TV'-dimethylethylenediamine)(theophyllinato) copper (II)-3.5-water is orthorhombic, with a- 12.570 (4) A, b= 14.983 (5) A, c= 23.249 (8) A, V= 4378.6 A3, …
Number of citations: 43 pubs.acs.org
DW Phelps, WH Goodman, DJ Hodgson - Inorganic Chemistry, 1976 - ACS Publications
(3) Á for the dibromoand dichloro complexes, respectively. The geometry at the copper centers is tetragonal pyramidal, with two halogens and two nitrogen atoms in the base andthe …
Number of citations: 72 pubs.acs.org
JR Zimmerman, BW Smucker, RP Dain… - Inorganica chimica …, 2011 - Elsevier
Nickel Superoxide Dismutase (NiSOD) and the A-cluster of Carbon Monoxide Dehydrogenase/Acetyl Coenzyme A Synthase (CODH/ACS) both feature active sites with Ni coordinated …
Number of citations: 22 www.sciencedirect.com
DJ Szalda, TJ Kistenmacher… - Journal of the American …, 1976 - ACS Publications
The preparation and crystal and molecular structure of the complex (7V-3, 4-benzosalicylidene-Ar', A"-dimethyleth-ylenediamine)(theophyllinato) copper (II) are reported. The complex …
Number of citations: 77 pubs.acs.org
J Kuchár, J Černák, KA Abboud - Acta Crystallographica Section C …, 2004 - iucrdata.iucr.org
The title compound, catena-poly[[μ-cyano-1:2κ2C:N-dicyano-1κ2C-bis(N,N-dimethylethylenediamine-2κ2N,N′)palladium(II)copper(II)]-μ-cyano-1:2′κ2C:N], [CuPd(CN)4(C4H12N2)2]n…
Number of citations: 37 iucrdata.iucr.org

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